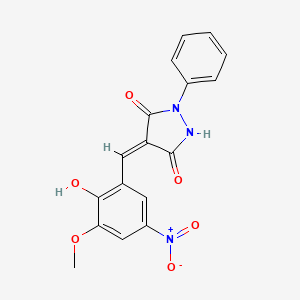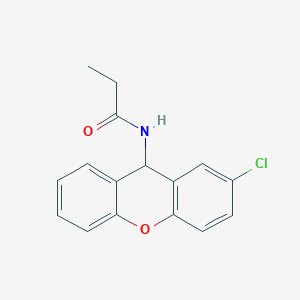![molecular formula C33H24N2O4 B5158919 3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)
3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid, commonly known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a member of the family of benzoic acid derivatives and has been extensively studied for its unique properties and potential benefits.
作用機序
The mechanism of action of BAC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. BAC has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects
BAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that BAC can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. BAC has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In animal studies, BAC has been shown to reduce tumor growth and inflammation in various models.
実験室実験の利点と制限
BAC has several advantages for lab experiments, including its high purity and well-established synthesis method. BAC is also stable under various conditions and has a long shelf life. However, BAC is relatively expensive compared to other compounds and may not be readily available in some labs. BAC also has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BAC. One potential area of research is the development of BAC-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the optimization of BAC synthesis methods to improve yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action of BAC and its potential applications in medicine and other fields.
Conclusion
In conclusion, BAC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC has been extensively studied for its unique properties and potential benefits, including anti-inflammatory, anti-tumor, and anti-bacterial properties. BAC has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its cost and limited solubility. Further research is needed to fully understand the potential applications of BAC and to optimize its synthesis methods.
合成法
BAC is synthesized by the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with 3,5-diaminobenzoic acid. The resulting compound is purified through recrystallization and has a purity of over 99%. The synthesis method of BAC is well-established and has been optimized for large-scale production.
科学的研究の応用
BAC has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, BAC has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, BAC has been used as a building block for the synthesis of various polymers and materials. In environmental science, BAC has been used as a chelating agent for heavy metal ions.
特性
IUPAC Name |
3,5-bis[(4-phenylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O4/c36-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-29-19-28(33(38)39)20-30(21-29)35-32(37)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,35,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVBKVAECOEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis[(biphenyl-4-ylcarbonyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)